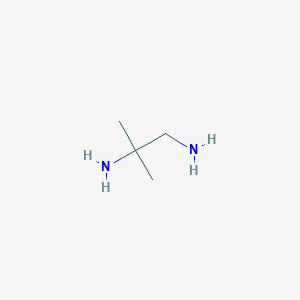

1,2-Diamino-2-methylpropane

Vue d'ensemble

Description

L’acide 11Z,14Z,17Z-eicosatriénoïque, également connu sous le nom d’acide dihomo-α-linolénique, est un acide gras polyinsaturé rare de la série oméga-3. Il se caractérise par trois doubles liaisons cis aux positions 11, 14 et 17. Ce composé est un acide gras essentiel qui joue un rôle crucial dans divers processus biologiques, notamment l’inhibition des réactions d’élongation et de désaturation des acides gras .

Méthodes De Préparation

Voies synthétiques et conditions réactionnelles

La synthèse de l’acide 11Z,14Z,17Z-eicosatriénoïque implique généralement l’élongation et la désaturation d’acides gras précurseurs. Une méthode courante est la conversion des acides gras C-18 alimentaires en précurseurs d’eicosanoïdes C-20 par une série de réactions enzymatiques. Ces réactions comprennent l’utilisation de désaturases et d’élongases pour introduire des doubles liaisons et étendre la chaîne carbonée .

Méthodes de production industrielle

La production industrielle de l’acide 11Z,14Z,17Z-eicosatriénoïque peut être réalisée par fermentation microbienne. Saccharomyces cerevisiae, un type de levure, est souvent utilisé pour produire ce composé. La levure est génétiquement modifiée pour exprimer les enzymes nécessaires à la biosynthèse de l’acide 11Z,14Z,17Z-eicosatriénoïque. Le processus de fermentation est effectué dans des conditions contrôlées pour optimiser le rendement et la pureté .

Analyse Des Réactions Chimiques

Types de réactions

L’acide 11Z,14Z,17Z-eicosatriénoïque subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction implique l’addition d’oxygène au composé, conduisant à la formation d’hydroperoxydes et d’autres produits d’oxydation.

Réduction : Cette réaction implique l’addition d’hydrogène au composé, ce qui entraîne la saturation des doubles liaisons.

Substitution : Cette réaction implique le remplacement d’un groupe fonctionnel par un autre, tel que la substitution d’un atome d’hydrogène par un halogène

Réactifs et conditions courants

Les réactifs courants utilisés dans les réactions de l’acide 11Z,14Z,17Z-eicosatriénoïque comprennent :

Agents oxydants : tels que le permanganate de potassium et le peroxyde d’hydrogène.

Agents réducteurs : tels que le borohydrure de sodium et l’hydrure de lithium aluminium.

Agents halogénants : tels que le brome et le chlore

Principaux produits formés

Les principaux produits formés à partir des réactions de l’acide 11Z,14Z,17Z-eicosatriénoïque comprennent :

Hydroperoxydes : formés lors des réactions d’oxydation.

Acides gras saturés : formés lors des réactions de réduction.

Acides gras halogénés : formés lors des réactions de substitution

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula : C4H12N2

- Molecular Weight : 88.15 g/mol

- CAS Number : 811-93-8

- Physical State : Liquid at room temperature

- Boiling Point : 52°C

Chemical Synthesis

1,2-Diamino-2-methylpropane serves as an important building block in organic synthesis. It is utilized in the preparation of various intermediates and complex molecules:

- Synthesis of Pharmaceuticals : This compound is crucial in synthesizing pharmaceutical intermediates, such as anegliptin, a drug used for managing diabetes. A recent patent outlines methods for producing this intermediate efficiently while addressing issues like high raw material costs and safety concerns during synthesis .

- Ligands in Coordination Chemistry : The compound acts as a bidentate ligand in coordination chemistry, forming stable complexes with transition metals. These complexes are studied for their potential applications in catalysis and material science .

Pharmaceutical Applications

The pharmaceutical industry leverages this compound due to its structural properties that allow it to interact favorably with biological systems:

- Drug Development : Its derivatives are explored for their therapeutic effects. For instance, studies have shown that modifications involving this diamine can enhance the efficacy of certain drug formulations .

- Neurodevelopmental Studies : Research indicates that exposure to manganese compounds, including those involving this compound, can influence neurodevelopmental outcomes in animal models. This highlights its relevance in studying environmental toxicology and neurobehavioral effects .

Environmental Applications

The compound's ability to form stable complexes with various metals makes it useful in environmental science:

- Metal Ion Capture : It has been investigated for its potential to capture heavy metal ions from wastewater, thereby aiding in environmental remediation efforts. Its chelating properties allow it to bind with toxic metals effectively .

- Carbon Capture Technologies : Recent studies have explored its role in carbon capture systems where bulky diamines are used to enhance CO₂ adsorption capabilities. This application is critical for mitigating climate change by reducing greenhouse gas emissions from industrial sources .

Case Study 1: Synthesis of Anegliptin Intermediates

A study focused on the synthesis of anegliptin highlighted the efficiency of using this compound as an intermediate. The method described involved a series of reactions that optimized yield while minimizing costs and risks associated with raw material procurement .

Case Study 2: Environmental Remediation

Research on the use of this compound for capturing heavy metals demonstrated significant reductions in metal concentrations in treated wastewater samples. The study provided insights into optimizing conditions for maximum metal ion removal efficiency .

Mécanisme D'action

Le mécanisme d’action de l’acide 11Z,14Z,17Z-eicosatriénoïque implique son incorporation dans les membranes cellulaires, où il module la fluidité et la fonction membranaires. Il sert également de précurseur pour la synthèse des eicosanoïdes, qui sont des molécules de signalisation qui régulent divers processus physiologiques, notamment l’inflammation, la réponse immunitaire et la pression artérielle. Les cibles moléculaires et les voies impliquées dans son action comprennent les enzymes cyclooxygénase et lipooxygénase, qui convertissent l’acide 11Z,14Z,17Z-eicosatriénoïque en eicosanoïdes bioactifs .

Comparaison Avec Des Composés Similaires

L’acide 11Z,14Z,17Z-eicosatriénoïque est unique parmi les acides gras polyinsaturés en raison de sa structure spécifique et de son activité biologique. Les composés similaires comprennent :

Acide eicosapentaénoïque (EPA) : Un autre acide gras oméga-3 avec cinq doubles liaisons.

Acide docosahexaénoïque (DHA) : Un acide gras oméga-3 avec six doubles liaisons.

Acide arachidonique (AA) : Un acide gras oméga-6 avec quatre doubles liaisons

Comparé à ces composés similaires, l’acide 11Z,14Z,17Z-eicosatriénoïque a des effets distincts sur la signalisation cellulaire et le métabolisme, ce qui en fait un composé précieux pour la recherche scientifique et les applications thérapeutiques potentielles .

Activité Biologique

1,2-Diamino-2-methylpropane (also known as 2-methylpropane-1,2-diamine) is a versatile organic compound with significant biological activities and applications in medicinal chemistry. Its unique structure, characterized by two amino groups and a branched alkane backbone, allows it to participate in various chemical reactions, including the formation of Schiff bases and coordination complexes. This article explores its biological activity, focusing on its antimalarial properties, potential as an antibacterial agent, and other relevant findings from recent studies.

- Molecular Formula : CHN

- Molecular Weight : 88.15 g/mol

- CAS Number : 811-93-8

Biological Activity Overview

This compound exhibits a range of biological activities that are primarily attributed to its ability to form complexes with metal ions and react with various organic substrates. Below is a summary of its key biological activities:

Antimalarial Activity

This compound has been utilized in the synthesis of neocryptolepine analogs, which demonstrate significant antimalarial activity. Neocryptolepine itself is derived from the plant Cryptolepis sanguinolenta and has been studied for its efficacy against Plasmodium falciparum, the causative agent of malaria. The incorporation of this compound into these analogs enhances their pharmacological properties and effectiveness against malaria parasites .

Antibacterial Properties

Recent studies have investigated the antibacterial activity of Schiff base complexes formed from this compound. These complexes have shown promising results against both Gram-negative and Gram-positive bacterial strains. For instance:

- Tested Strains :

- Escherichia coli

- Staphylococcus aureus

- Pseudomonas aeruginosa

The antibacterial efficacy was evaluated through various methods, including disk diffusion and minimum inhibitory concentration (MIC) assays. The results indicated that certain Schiff base complexes exhibit potent antibacterial activity, making them potential candidates for further development as therapeutic agents .

Case Study: Synthesis of Schiff Base Complexes

A notable study synthesized several Schiff base complexes using this compound as a ligand. The complexes were characterized using techniques such as X-ray crystallography and NMR spectroscopy. The study reported:

- Synthesis Method : Mixing this compound with various aldehydes under acidic conditions to form imines.

- Biological Testing : The synthesized compounds were tested for their antibacterial properties against multiple bacterial strains.

The findings revealed that some complexes exhibited significant antibacterial activity with MIC values comparable to standard antibiotics .

Table: Summary of Biological Activities

Propriétés

IUPAC Name |

2-methylpropane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12N2/c1-4(2,6)3-5/h3,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPCJOXGBLDJWRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10230896 | |

| Record name | 1,2-Propanediamine, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10230896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

88.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

811-93-8 | |

| Record name | 1,2-Diamino-2-methylpropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=811-93-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Propanediamine, 2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000811938 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 811-93-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17717 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Propanediamine, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10230896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylpropylenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.250 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.